Chlorprothixene

Catalog No.
S523556
CAS No.
113-59-7
M.F
C18H18ClNS
M. Wt
315.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorprothixene

CAS Number

113-59-7

Product Name

Chlorprothixene

IUPAC Name

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

Molecular Formula

C18H18ClNS

Molecular Weight

315.9 g/mol

InChI

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3

InChI Key

WSPOMRSOLSGNFJ-AUWJEWJLSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Solubility

0.295 mg/L
PRACTICALLY INSOL IN WATER; 1 G SOL IN 25 ML ALCOHOL, 10 ML ETHER, 2 ML CHLOROFORM
SOL IN PETROLEUM ETHER
14 [ug/mL]

Synonyms

Chlorprothixene, Chlorprotixen, Taractan

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Chlorprothixene, also known as Truxal, is a member of the thioxanthene group of antipsychotic drugs. This compound has been used to treat schizophrenia and other psychotic disorders extensively. In this paper, we will review the physical, chemical, and biological properties of Chlorprothixene, including its synthesis and characterization. We will also analyze toxicology and safety data from scientific experiments, applications in scientific experiments, and the current state of research on Chlorprothixene. Additionally, this paper will highlight potential implications for the future of Chlorprothixene in industry and research, its limitations, and possible directions for future research.
future of Chlorprothixene in industry and research, its limitations, and possible directions for future research.
Chlorprothixene is a member of the Thioxanthene family of phenothiazine-based antipsychotic medication. It is an antagonist of dopamine D2 and serotonin 5HT2 receptors and is primarily used to treat schizophrenic and other psychotic disorders. It is known to exert its pharmacological effects through inhibition of monoaminergic neurotransmitter uptake and subsequent modulation of signal transduction pathways.
Chlorprothixene is an odorless, yellowish crystalline solid compound that is insoluble in water. Its melting point is 140–144 °C, and its molecular weight is 378.46 g mol−1. It exists in several polymorphic forms. Chlorprothixene is commonly used in clinical use in the form of hydrochloride salt.
Chlorprothixene is synthesized by the reaction of 9-chloro-2,3,4,9-tetrahydro-1H-carbazole and 2-chlorothioxanthone. Following synthesis, the compound must undergo extensive purification steps as impurities can lead to increased side effects and decreased efficacy.
Various analytical methods such as High-performance liquid chromatography (HPLC), Gas-Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) spectra are used to analyze Chlorprothixene.
In vitro studies have shown Chlorprothixene's broad-spectrum antipsychotic activity, suggesting its efficacy against several psychotic disorders. Its ability to inhibit neurotransmitter uptake in the brain has been associated with its pharmacological effects. Additionally, Chlorprothixene has been found to have antimicrobial properties against gram-positive bacteria and fungi.
Toxicity studies suggest that Chlorprothixene does not exhibit carcinogenic or mutagenic effects. However, it has been associated with side effects such as drowsiness, tremors, and extrapyramidal symptoms when used at higher concentrations.
Recent studies have evaluated the use of Chlorprothixene in drug delivery and targeted therapy applications. It has been found to have protective effects on drug-induced renal toxicity and may have potential in treating neurodegenerative diseases.
There is a significant amount of research currently being conducted on Chlorprothixene, with studies looking at its efficacy as an antipsychotic, neuroprotective agent, and targeted therapy application. However, there are certain limitations to the research such as the lack of a detailed understanding of its mechanism of action and the potential for unwanted side effects.
Chlorprothixene has potential applications in industry and research, including drug delivery and targeting, purification of organic compounds, and neuroprotection. Furthermore, its broad-spectrum antimicrobial activity suggests its potential use in the development of novel antimicrobial agents.
Despite its potential, the limitations of Chlorprothixene's use in human consumption should be addressed. Further research should focus on more detailed studies to understand the mechanism of action of Chlorprothixene and its potential interactions with other medications. Additionally, studies evaluating its potential in treating neurodegenerative disorders should be a priority.
that should be considered in research on Chlorprothixene include its use in new methods of drug administration such as micro/nanoparticulate drug delivery nanoparticles, targeted delivery, and pharmacological profiling of the compound. Additionally, continuing studies to elucidate its biological activity against different microbial strains and potential mechanisms of activity should be pursued. The development of more efficient and environmentally friendly synthetic routes for Chlorprothixene may also be an interesting area of investigation.
In this review paper, we presented a comprehensive overview of the physical, chemical, and biological properties of Chlorprothixene, as well as its toxicity and safety data in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations. Future directions for research on Chlorprothixene include elucidating its mechanism of action and assessing its efficacy in various drug delivery applications, as well as developing novel analytical techniques for quantifying the compound. Despite its limitations, Chlorprothixene remains a promising candidate in the field of antipsychotic medication and has potential applications in other fields such as drug delivery, neuroprotection, and microbial inhibition.

Physical Description

Solid

Color/Form

Pale yellow crystals.

XLogP3

5.2

LogP

5.18 (LogP)
Log Kow = 5.18

Odor

SLIGHT AMINE-LIKE ODOR

Appearance

Solid powder

Melting Point

97-98 °C
97.5°C

UNII

9S7OD60EWP

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of psychotic disorders (e.g. schizophrenia) and of acute mania occuring as part of bipolar disorders.

Therapeutic Uses

Antipsychotic Agents; Dopamine Antagonists
IT MAY BE OF VALUE IN THE SYMPTOMATIC TREATMENT OF AGITATED STATES ASSOCIATED WITH NEUROSES, DEPRESSION OR SCHIZOPHRENIA. DRUG APPEARS TO BE MORE EFFECTIVE IN THE MANAGEMENT OF ACUTE SCHIZOPHRENIA THAN OF CHRONIC SCHIZOPHRENIA.
...IT HAS BEEN USED IN THE TREATMENT OF...PSYCHOTIC & SEVERE NEUROTIC CONDITIONS IN WHICH ANXIETY, AGITATION, AND TENSION PREDOMINATE.
.../IT/ MAY BE USED TO POTENTIATE CENTRAL NERVOUS SYSTEM DEPRESSANTS & CONCOMITANTLY WITH ANTICONVULSANTS &/OR ELECTROSHOCK TREATMENT.
Indicated for management of primary and secondary symptoms of psychotic disorders. /Thioxanthenes; Included in US product labeling/

Pharmacology

Chlorprothixene is a typical antipsychotic drug of the thioxanthine class. It has a low antipsychotic potency (half to 2/3 of chlorpromazine). Chlorprothixene has not thoroughly demonstrated an antidepressant or analgesic effect but it has demonstrated antiemetic effects. It is used in the treatment of nervous, mental, and emotional conditions. Improvement in such conditions is thought to result from the effect of the medicine on nerve pathways in specific areas of the brain. Chlorprothixene has a similar side effect profile to chlorpromazine, though allergic side effects and liver damage are less frequent.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AF - Thioxanthene derivatives
N05AF03 - Chlorprothixene

Mechanism of Action

Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION.
.../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES.
Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/
Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

113-59-7

Wikipedia

Chlorprothixene

Drug Warnings

CHLORPROTHIXENE IS CONTRAINDICATED IN PATIENTS WHO ARE HYPERSENSITIVE TO THE DRUG; THE POSSIBILITY OF CROSS-SENSITIVITY TO PHENOTHIAZINES & TO THIOTHIXENE MUST BE BORNE IN MIND.
CHLORPROTHIXENE IS CONTRAINDICATED IN PATIENTS WITH CIRCULATORY COLLAPSE & IN THOSE WITH CONGESTIVE FAILURE, CARDIAC DECOMPENSATION, CORONARY ARTERY, OR CEREBRAL VASCULAR DISORDERS.
CHLORPROTHIXENE IS CONTRAINDICATED IN COMATOSE STATES, PARTICULARLY THOSE INDUCED BY CNS DEPRESSANT DRUGS.
WHEN CHLORPROTHIXENE IS USED CONCOMITANTLY WITH OTHER CNS DEPRESSANTS, CAUTION MUST BE OBSERVED TO AVOID OVERDOSAGE...
For more Drug Warnings (Complete) data for CHLORPROTHIXENE (27 total), please visit the HSDB record page.

Biological Half Life

AFTER IV ADMIN PHARMACOKINETICS FOLLOWED 2 COMPARTMENT MODEL. T/2 IN SECOND PHASE OF ELIMINATION WAS 5-12 HR...
TRICYCLIC AGENT, CHLORPROTHIXENE, ...HAS...BIOLOGICAL T/2 OF 8-12 HR.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

.../BY/ CYCLIZING 5-CHLORO-2(PHENYLTHIO)BENZOIC ACID WITH THE AID OF POLYPHOSPHORIC ACID TO FORM 2-CHLOROTHIOXANTHEN-9-ONE FOLLOWED BY REACTION OF THE LATTER WITH (3-(DIMETHYLAMINO)-PROPYLIDENE)TRIPHENYLPHOSPHORANE TO INTRODUCE THE 9-SUBSTITUENT.
US PATENT 3,115,502 DESCRIBES A PROCESS FOR CONVERTING THE CIS FORM OF THE COMPOUND TO THE THERAPEUTICALLY ACTIVE TRANS FORM WHICH INVOLVES HEATING IN THE PRESENCE OF A STRONGLY BASIC AGENT SUCH AS AN ALKALI METAL HYDROXIDE, ALKOXIDE, OR AMIDE.
2-Chlorothioxanthone + 3-dimethylaminopropyl chloride hydrochloride (Grignard reagent formation/Grignard reaction/dehydration).

General Manufacturing Information

INCOMPATIBILITIES: INCOMPATIBLE WITH ACIDS, ALKALIES, PHENOBARBITAL, THIOPENTAL SODIUM, MEPAZINE.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF BASIC DRUGS ON SILICA GEL G.

Interactions

Concurrent use with alcohol or CNS depression-producing medications, anesthetics, barbiturates, and opioid (narcotic) analgesics may potentiate and prolong the CNS depressant effects of either these medications or the thioxanthenes; dosage adjustments may be necessary. /Thioxanthenes/
Concurrent use with thioxanthenes may inhibit the CNS-stimulating effects of amphetamines due to alpha-adrenergic blockage by the thioxanthenes; also, the antipsychotic effects of thioxanthenes may be reduced when they are used concurrently with amphetamines. /Thioxanthenes/
Concurrent use of antacids or adsorbent antidiarrheals may inhibit the absorption of an orally administered thioxanthene. /Thioxanthenes/
Anticholinergic effects, especially confusion, hallucinations, nightmares, and increased intraocular pressure, may be potentiated when anticholinergics or other medications with anticholinergic action, antidyskinetic agents, or antihistamines are used concurrently with thioxanthenes, because of secondary anticholinergic action of thioxanthenes. /Thioxanthenes/
For more Interactions (Complete) data for CHLORPROTHIXENE (18 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT & AIR

Dates

Modify: 2023-09-12

Explore Compound Types